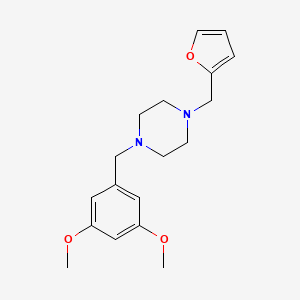

1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine

Description

1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a piperazine derivative featuring two distinct substituents: a 3,5-dimethoxybenzyl group at the N1 position and a 2-furylmethyl group at the N4 position. The molecular formula is inferred as C₁₈H₂₂N₂O₃, with an average molecular mass of ~314.38 g/mol. The 3,5-dimethoxybenzyl moiety is structurally analogous to compounds like RX-5902, an anticancer agent targeting β-catenin via phospho-p68 RNA helicase inhibition .

Properties

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-21-17-10-15(11-18(12-17)22-2)13-19-5-7-20(8-6-19)14-16-4-3-9-23-16/h3-4,9-12H,5-8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDDASNOGQLURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and 2-furylmethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, scaling up the reaction, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzyl and furylmethyl groups are susceptible to oxidation under specific conditions:

Reduction Reactions

Reductive modifications target unsaturated bonds and aromatic systems:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Aromatic Substitution (EAS)

Nucleophilic Substitution

| Site | Reagents | Products | Notes |

|---|---|---|---|

| Piperazine nitrogen | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts | Selective alkylation at less hindered nitrogen observed . |

Cross-Coupling Reactions

Transition-metal-catalyzed reactions enable functionalization:

Acid/Base-Mediated Reactions

The piperazine ring undergoes protonation/deprotonation:

Cyclization Reactions

Intramolecular reactions yield heterocyclic systems:

Comparative Reactivity Analysis

Key structural features influencing reactivity:

Industrial and Laboratory-Scale Considerations

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine exhibit significant interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

- Case Study: A study evaluated the effects of piperazine derivatives on dopamine uptake inhibition, highlighting the potential for developing therapeutic agents for conditions like methamphetamine use disorder. The derivatives demonstrated selective inhibition of the vesicular monoamine transporter (VMAT2), indicating a promising avenue for further exploration in neuropharmacological treatments .

Antidepressant Activity

The compound's structural features may confer antidepressant properties. Research has shown that similar piperazine compounds can modulate serotonin receptor activity, leading to enhanced mood regulation.

- Case Study: In a comparative study of various piperazine derivatives, it was found that modifications at the benzyl position significantly influenced their antidepressant efficacy. The presence of methoxy groups was associated with increased receptor binding affinity .

Toxicological Studies

Understanding the safety profile of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is crucial for its application in medicinal chemistry. Toxicological assessments have been conducted to evaluate its effects on cellular systems and potential cardiotoxicity.

- Findings: Preliminary toxicological evaluations indicated that while some derivatives exhibited moderate toxicity at high concentrations, the selectivity for VMAT2 over other targets suggests a favorable safety profile for therapeutic use .

Potential in Drug Development

The unique pharmacophore of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine positions it as a candidate for drug development targeting central nervous system disorders.

Table 2: Comparative Analysis of Piperazine Derivatives

| Compound Name | Target Activity | Selectivity (VMAT2/DAT/SERT) |

|---|---|---|

| 1-(3,5-Dimethoxybenzyl)-4-(2-furylmethyl)piperazine | Dopamine uptake inhibition | High |

| 1-(2-Chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | Dopamine uptake inhibition | Moderate |

| 1-(3-Fluorobenzyl)-4-(3-methoxyphenethyl)piperazine | Serotonin receptor modulation | Low |

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Pharmacological Activity

The table below compares the target compound with structurally similar piperazine derivatives:

Key Observations:

- 3,5-Dimethoxy Groups : Present in both the target compound and RX-5902, these groups are associated with RNA helicase inhibition and anticancer activity .

- 2-Furylmethyl vs. Quinoxaline: While the furyl group may improve solubility, RX-5902’s quinoxaline moiety enables specific β-catenin interactions.

Physicochemical Properties

- Lipophilicity : The 3,5-dimethoxybenzyl group increases hydrophobicity (logP ~2.5), while the furyl group adds moderate polarity. Bromine or trifluoromethyl substituents () further elevate logP (~3.0–3.5), affecting bioavailability .

- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas methoxy groups may undergo demethylation .

Biological Activity

The compound 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a synthetic derivative of piperazine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has a complex structure characterized by a piperazine ring linked to a dimethoxybenzyl group and a furylmethyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula

- C : 20

- H : 24

- N : 2

- O : 2

Molecular Weight

- Approximately 332.5 g/mol.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 10-20 µg/mL against these pathogens .

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological properties, particularly in the context of neurological disorders. The interaction of these compounds with neurotransmitter systems may offer therapeutic benefits in conditions such as anxiety and depression. The compound's ability to modulate receptor activity could position it as a candidate for further exploration in neuropharmacology .

The biological activity of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is thought to involve multiple mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety.

- Enzyme Interaction : Similar compounds have been shown to interact with enzymes involved in cellular signaling and proliferation, such as RNA helicases and kinases .

- Antimicrobial Mechanism : The precise mechanism by which piperazine derivatives exert antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Study on Anticancer Activity

A study published in PubMed examined RX-5902's effects on cancer cell lines. The findings demonstrated that treatment led to downregulation of genes associated with the β-catenin pathway, indicating a potential mechanism for its anticancer properties .

Antimicrobial Evaluation

In vitro studies have evaluated the antimicrobial efficacy of similar piperazine derivatives against clinical isolates. Compounds were tested against MRSA strains, revealing significant antibacterial activity with promising MIC values .

Neuropharmacological Assessment

A recent investigation into piperazine derivatives indicated their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline . This suggests that compounds like 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine may also possess neuroprotective effects.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, and how can reaction conditions be optimized for high yields?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, a two-step approach can be adopted:

Intermediate Preparation : Synthesize 3,5-dimethoxybenzyl chloride and 2-furylmethylamine separately.

Coupling Reaction : React these intermediates with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via column chromatography. Adjust stoichiometry (e.g., 1.2 equiv. of benzyl halide) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.3–7.2 ppm for furan and dimethoxybenzyl groups) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₄N₂O₃).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar).

- Avoid exposure to moisture and oxidizers, as piperazine derivatives are prone to hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform MTT assays across a wide concentration range (0.1–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific interactions.

- Structural Comparison : Overlay molecular docking models (e.g., AutoDock Vina) to identify critical substituents (e.g., methoxy vs. nitro groups) influencing activity .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound in biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation.

- Salt Formation : Prepare hydrochloride salts via HCl gas bubbling in anhydrous ether.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–150 nm) using emulsion-solvent evaporation .

Q. How can computational methods predict the compound’s metabolic stability and potential toxicity?

Methodological Answer:

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 inhibition, plasma protein binding, and hERG channel affinity.

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or BioTransformer, focusing on demethylation (methoxy groups) and furan ring oxidation .

Data Contradiction Analysis

Q. Conflicting reports exist about the cytotoxicity of piperazine derivatives in cancer vs. normal cell lines. How can this be addressed experimentally?

Methodological Answer:

- Selective Toxicity Assays : Compare IC₅₀ values in cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cells.

- Mechanistic Studies : Measure apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA assay) to differentiate modes of action.

- Transcriptomics : Perform RNA-seq to identify pathways (e.g., p53, MAPK) selectively modulated in cancer cells .

Q. Discrepancies in SAR studies: Why do minor substituent changes (e.g., methoxy vs. fluorine) drastically alter activity?

Methodological Answer:

- Crystallography : Solve co-crystal structures with target proteins (e.g., 5-HT₆ receptor) to map binding interactions.

- Free Energy Calculations : Use MM-GBSA to quantify substituent contributions (ΔΔG) to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.